molecular formula C16H12Cl2N2O3 B5223427 2,2-dichloro-N-(4-nitrophenyl)-3-phenylcyclopropanecarboxamide

2,2-dichloro-N-(4-nitrophenyl)-3-phenylcyclopropanecarboxamide

Cat. No. B5223427
M. Wt: 351.2 g/mol
InChI Key: RSGFLVVZBNZJKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-dichloro-N-(4-nitrophenyl)-3-phenylcyclopropanecarboxamide, also known as DNPCC, is a cyclopropane-containing compound that has been extensively studied for its potential applications in scientific research. This molecule has a unique structure that makes it an interesting target for synthetic chemists, and its properties have been investigated for use in various fields including medicine, agriculture, and materials science.

Mechanism of Action

2,2-dichloro-N-(4-nitrophenyl)-3-phenylcyclopropanecarboxamide acts as a selective blocker of voltage-gated sodium channels, which are critical for the propagation of action potentials in neurons. By blocking these channels, 2,2-dichloro-N-(4-nitrophenyl)-3-phenylcyclopropanecarboxamide can prevent the firing of action potentials and reduce neuronal excitability. This mechanism of action has been studied extensively in vitro and in vivo, and has been shown to be effective in reducing seizures and pain in animal models.
Biochemical and Physiological Effects
2,2-dichloro-N-(4-nitrophenyl)-3-phenylcyclopropanecarboxamide has been shown to have a variety of biochemical and physiological effects, including reducing neuronal excitability, decreasing the release of neurotransmitters such as glutamate and substance P, and reducing inflammation in the nervous system. These effects have been studied in detail in animal models, and have shown promise for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 2,2-dichloro-N-(4-nitrophenyl)-3-phenylcyclopropanecarboxamide in lab experiments is its selectivity for voltage-gated sodium channels, which allows researchers to specifically target these channels without affecting other ion channels or cellular processes. Additionally, 2,2-dichloro-N-(4-nitrophenyl)-3-phenylcyclopropanecarboxamide has been shown to be stable and easy to use in vitro and in vivo experiments. However, one limitation of using 2,2-dichloro-N-(4-nitrophenyl)-3-phenylcyclopropanecarboxamide is its potential toxicity and side effects, which must be carefully monitored and controlled in order to ensure the safety of experimental subjects.

Future Directions

There are many potential future directions for research on 2,2-dichloro-N-(4-nitrophenyl)-3-phenylcyclopropanecarboxamide, including investigating its use in the treatment of neurological disorders, exploring its effects on other ion channels and cellular processes, and developing new synthetic methods for producing 2,2-dichloro-N-(4-nitrophenyl)-3-phenylcyclopropanecarboxamide and related compounds. Additionally, 2,2-dichloro-N-(4-nitrophenyl)-3-phenylcyclopropanecarboxamide could be used as a tool for studying the mechanisms of neuronal signaling and synaptic transmission, which could lead to new insights into the functioning of the nervous system.

Synthesis Methods

The synthesis of 2,2-dichloro-N-(4-nitrophenyl)-3-phenylcyclopropanecarboxamide involves several steps, including the reaction of 4-nitroaniline with phenylacetonitrile to form an imine intermediate, which is then reacted with cyclopropanecarboxylic acid chloride in the presence of a base to yield the final product. This method has been optimized to produce high yields of pure 2,2-dichloro-N-(4-nitrophenyl)-3-phenylcyclopropanecarboxamide, and has been used in many research studies.

Scientific Research Applications

2,2-dichloro-N-(4-nitrophenyl)-3-phenylcyclopropanecarboxamide has been studied for its potential use as a tool in scientific research, particularly in the field of neuroscience. This molecule has been shown to selectively block certain types of ion channels in neurons, which can help researchers better understand the mechanisms of neural signaling and synaptic transmission. Additionally, 2,2-dichloro-N-(4-nitrophenyl)-3-phenylcyclopropanecarboxamide has been investigated for its potential use in the treatment of neurological disorders such as epilepsy and chronic pain.

properties

IUPAC Name

2,2-dichloro-N-(4-nitrophenyl)-3-phenylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O3/c17-16(18)13(10-4-2-1-3-5-10)14(16)15(21)19-11-6-8-12(9-7-11)20(22)23/h1-9,13-14H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGFLVVZBNZJKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(C2(Cl)Cl)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.